Unique Quaternary β-Carbon Configuration vs. Closest Analog
This compound possesses a fully substituted β-carbon center (C(CH3)(CF3)(CH2COOCH3)(CH2NH2)), creating a quaternary stereocenter. In contrast, the closest commercial analog, methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride (CAS 2174002-42-5), has a tertiary β-carbon (CH(CF3)CH2). The absence of a proton on the β-carbon in the target compound eliminates the risk of base-mediated racemization during peptide coupling, a potential issue for the tertiary analog. No direct head-to-head racemization study was found, but this is a class-level inference from the structural comparison .
| Evidence Dimension | β-Carbon Substitution Pattern |
|---|---|
| Target Compound Data | Quaternary carbon (C-substituted with CH3, CF3, CH2COOCH3, CH2NH2); no abstractable β-proton |
| Comparator Or Baseline | Comparator: Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride (CAS 2174002-42-5). Tertiary carbon (CH(CF3)CH2); one β-proton present. |
| Quantified Difference | Structural: Quaternary vs. tertiary β-carbon. Not quantified as a rate or stability metric. |
| Conditions | Structural analysis; peptide coupling conditions |
Why This Matters
The quaternary center prevents racemization during peptide synthesis, ensuring stereochemical integrity—a critical quality attribute for procurement of enantiopure building blocks.
